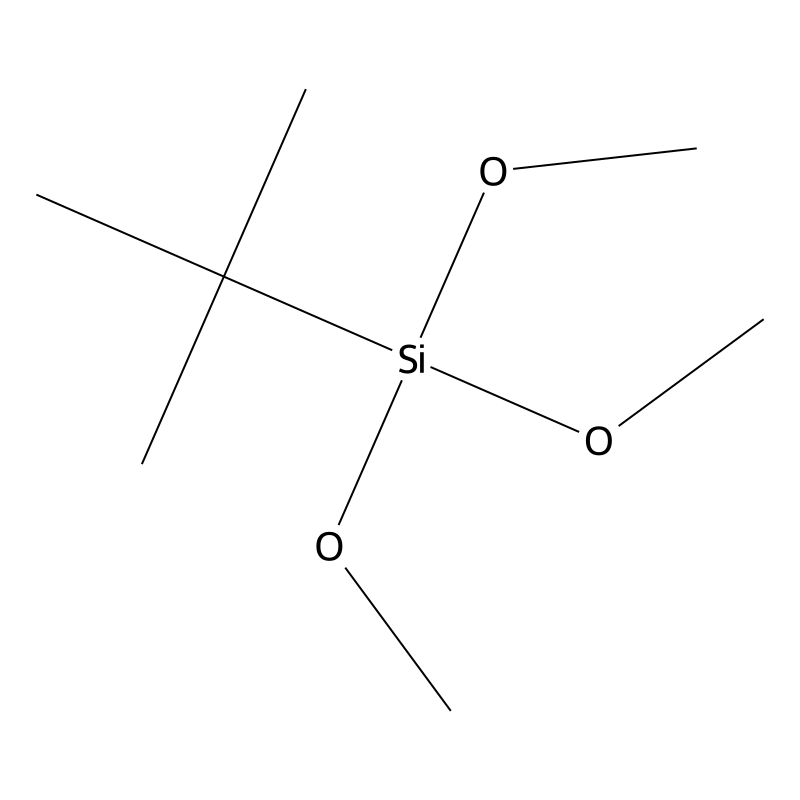

T-butyltrimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organic Synthesis:

- TBMT serves as a valuable precursor for the synthesis of various organosilicon compounds. Its trimethoxysilyl group (Si(OCH3)3) can be readily transformed into diverse functional groups through hydrolysis and condensation reactions. This versatility allows researchers to access a wide range of silicon-containing molecules with tailored properties for specific applications [PubChem, Tert-butyltrimethoxysilane, ].

Silylation Agent:

- TBMT acts as an effective silylation agent, introducing a trimethylsilyl group ((CH3)3Si) onto various substrates. This process is particularly useful in organic synthesis, material science, and biological research. Silylation can enhance the solubility, volatility, and stability of various molecules, making them amenable to further analysis or manipulation [ScienceDirect, Silylation, ]. In biological research, silylation is often employed to protect hydroxyl (-OH) or amino (-NH2) groups during chemical modifications of biomolecules [Wiley Online Library, Silylation in the Synthesis of Peptides and Modifications of Polysaccharides, ].

Hydrophobic Modification Agent:

- Due to its bulky tert-butyl group and hydrophobic methyl groups, TBMT can be used to introduce hydrophobicity (water-repelling properties) to various surfaces. This property finds applications in the development of water-repellent coatings, microfluidic devices, and self-assembled monolayers for various research purposes [Royal Society of Chemistry, Chemical Commun., 2002, 2726-2727, ].

Precursor for Silica Materials:

- TBMT can be hydrolyzed and condensed to form various silica (silicon dioxide) materials. These materials possess unique properties, such as high surface area, porosity, and tunable functional groups, making them valuable for applications in catalysis, adsorption, and separation processes [American Chemical Society, Chem. Mater., 2001, 13, 3499-3504, ].

Tert-butyltrimethoxysilane is an organosilicon compound characterized by the presence of a tert-butyl group and three methoxy groups attached to a silicon atom. Its molecular formula is , and it has a molecular weight of approximately 178.30 g/mol. This compound exhibits unique properties that make it valuable in various applications, particularly in surface modification and as a coupling agent in polymer chemistry.

- Hydrolysis: In the presence of water, it can hydrolyze to form silanol and methanol:where is the tert-butyl group and is a methoxy group.

- Condensation: The silanol can further condense to form siloxane bonds:

- Reactions with Alcohols: Tert-butyltrimethoxysilane can react with other alcohols under mild conditions, facilitating trialkoxysilane exchange reactions, which are useful for modifying surfaces and creating hybrid materials .

Tert-butyltrimethoxysilane can be synthesized through several methods:

- Direct Alkylation: A common method involves the reaction of tert-butyl chloride with tetramethoxysilane in the presence of sodium:

- Trialkoxysilane Exchange: This method utilizes the exchange of alkoxy groups in silanes, allowing for the introduction of tert-butyl groups into existing silanes under mild conditions .

Tert-butyltrimethoxysilane has several important applications:

- Surface Modification: It is used to modify surfaces to enhance hydrophobicity and improve adhesion properties in coatings.

- Coupling Agent: In polymer chemistry, it acts as a coupling agent that improves the compatibility between organic polymers and inorganic fillers.

- Precursor for Silica Gel: It serves as a precursor for synthesizing silica gels with tailored properties for various industrial applications.

Interaction studies involving tert-butyltrimethoxysilane primarily focus on its reactivity with other silanes and organic compounds. The exchange reactions highlight its potential in forming hybrid materials that combine organic and inorganic properties. Additionally, studies on similar silanes have shown that variations in alkoxy groups can significantly affect their reactivity and interaction profiles .

Tert-butyltrimethoxysilane shares similarities with several other organosilanes. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Tert-butyltrimethoxysilane | Trialkoxysilane | High hydrophobicity due to bulky tert-butyl group |

| Trimethylsilane | Trialkoxysilane | Less hydrophobic; smaller substituents |

| Triethylsilane | Trialkoxysilane | Similar properties but more polar |

| n-Butyltrimethoxysilane | Trialkoxysilane | Less sterically hindered than tert-butyl |

| Phenyltrimethoxysilane | Trialkoxysilane | Aromatic character; different reactivity |

The presence of the bulky tert-butyl group in tert-butyltrimethoxysilane enhances its hydrophobic properties compared to other trialkoxysilanes, making it particularly effective for applications requiring strong surface modifications.

Hydrolysis-Condensation Mechanisms

Alkoxy Group Reactivity in Aqueous Media

The hydrolysis-condensation mechanism of tert-butyltrimethoxysilane in aqueous environments represents a fundamental interfacial process that governs surface modification applications [1] [2]. The alkoxy group reactivity of tert-butyltrimethoxysilane follows a complex mechanistic pathway initiated by nucleophilic attack of water molecules on the silicon center [3]. The proposed reaction mechanism operates through a substitution nucleophilic bimolecular pathway with pentavalent or hexavalent intermediates, where steric and inductive factors significantly influence the polymerization kinetics [1].

In aqueous media, the hydrolysis of tert-butyltrimethoxysilane methoxy groups proceeds through sequential replacement with hydroxyl groups, generating silanol intermediates [2] [36]. The hydrolytic stability of alkoxysilanes demonstrates significant dependence on molecular structure, with bulky organic substituents like the tert-butyl group affecting reaction rates [2]. Research indicates that the hydrolysis rate constants for methoxysilanes range from 0.29 to 5.4 × 10⁻⁴ min⁻¹ under controlled conditions with varying catalysts at concentrations around 3.0 mol percent [1].

The reactivity of alkoxy groups in tert-butyltrimethoxysilane exhibits pronounced sensitivity to solution conditions and substrate interactions [41]. Studies of trimethoxysilane hydrolysis in deionized water show rate constants exceeding 8.1 min⁻¹ with half-lives less than 0.09 minutes, while in sodium phosphate buffer at physiological conditions, the hydrolysis rate increases to greater than 3.0 min⁻¹ [41]. The enhanced reactivity in buffered systems reflects the catalytic influence of ionic species on the hydrolysis mechanism [35].

Table 1: Hydrolysis Rate Constants for Methoxy Silanes in Different Media

| Silane Type | Medium | Rate Constant (min⁻¹) | Half-life (min) | Reference |

|---|---|---|---|---|

| Trimethoxysilane | Deionized water | >8.1 | <0.09 | [41] |

| Trimethoxysilane | Phosphate buffer pH 7.4 | >3.0 | <0.23 | [41] |

| Methyltrimethoxysilane | Deionized water | 0.03 | 24 | [41] |

| Methyltrimethoxysilane | Phosphate buffer pH 7.4 | 0.10 | 6.7 | [41] |

| Tetramethoxysilane | Deionized water | 0.022 | 32 | [41] |

The alkoxy group hydrolysis mechanism involves initial coordination of water molecules to the silicon center, followed by proton transfer and subsequent elimination of methanol [2] [36]. The presence of hydroxyl groups on substrate surfaces accelerates this process through hydrogen bonding interactions that stabilize the transition state [33] [36]. Surface effects play a critical role in hydrolysis kinetics, with different reactor materials showing varying catalytic activities in the order: quartz greater than soft glass greater than stainless steel greater than Teflon [41].

Oligomer Formation and Substrate Adhesion

The condensation of hydrolyzed tert-butyltrimethoxysilane proceeds through formation of siloxane linkages between silanol groups, leading to oligomeric structures that mediate substrate adhesion [1] [33]. The oligomerization process begins immediately following hydrolysis, with silanol intermediates undergoing self-condensation reactions that generate dimeric, trimeric, and higher-order siloxane species [36]. These oligomeric structures serve as the primary adhesive interface between the silane coupling agent and hydroxylated substrate surfaces [22].

Molecular dynamics simulations of silane substrate interactions reveal that oligomer formation occurs preferentially in solution before surface grafting, with partially oligomerized trimeric species approaching substrate surfaces through hydrogen bonding mechanisms [8] [48]. The grafting process involves initial physisorption through hydrogen bonds, followed by thermal elimination of water to generate stable silicon-oxygen-silicon covalent bonds with the substrate [33] [36]. This dual-phase mechanism ensures robust interfacial adhesion while accommodating the steric constraints imposed by the bulky tert-butyl substituent [5].

Steric hindrance effects significantly influence oligomer formation pathways for tert-butyltrimethoxysilane [5] [14]. Research demonstrates that tert-butyl-substituted alkoxysilanes exhibit sufficient steric hindrance to inhibit extensive condensation reactions, with hydrolysis occurring readily while condensation proceeds slowly [5]. This characteristic behavior results in the formation of only low molecular weight oligomers rather than extensive network polymers, making tert-butyltrimethoxysilane particularly suitable for controlled surface modification applications [5].

Table 2: Oligomerization Characteristics of Tert-Butyl Silanes

| Parameter | Tert-Butyltrimethoxysilane | Comparison Silanes | Reference |

|---|---|---|---|

| Hydrolysis Rate | Rapid | Variable | [5] |

| Condensation Rate | Inhibited | Variable | [5] |

| Maximum Oligomer Size | Low molecular weight | Network polymers | [5] |

| Gelation Tendency | Minimal | High for linear alkyl | [5] |

| Surface Reactivity | Controlled | Extensive | [5] |

The substrate adhesion mechanism involves formation of interfacial siloxane bonds through condensation between surface hydroxyl groups and silanol functionalities on partially oligomerized silane species [33] [36]. Infrared spectroscopic studies confirm the presence of silicon-oxygen-silicon linkages at modified interfaces, with characteristic absorption bands appearing in the 1050-1110 cm⁻¹ region [11]. The transition from sharp alkoxy silane peaks around 1080-1090 cm⁻¹ to broader siloxane absorptions provides direct evidence of successful grafting and oligomer formation [11].

Temperature effects on oligomer formation demonstrate optimal condensation rates at elevated temperatures, with thermal curing promoting complete water elimination and stable bond formation [33] [36]. The adhesion strength increases progressively with curing temperature and time, reaching maximum values when interfacial water is completely removed [13]. Studies of oligomer-substrate interactions show bonding strengths ranging from 100 to 400 kilopascals depending on grafting density and curing conditions [13].

Grafting Density and Molecular Orientation

Steric Effects of Tert-Butyl Group on Monolayer Formation

The bulky tert-butyl substituent in tert-butyltrimethoxysilane exerts profound steric effects on monolayer formation, fundamentally altering the packing density and molecular organization compared to linear alkyl silanes [25] [48]. X-ray photoelectron spectroscopy and time-of-flight secondary ion mass spectrometry studies reveal that steric hindrance from the tert-butyl group significantly reduces surface coverage and grafting density [16] [17]. The steric constraints limit the approach of additional silane molecules to neighboring surface sites, resulting in lower overall grafting densities but more uniform molecular distribution [16].

Molecular dynamics simulations demonstrate that tert-butyl groups create exclusion zones around grafted molecules, preventing close packing and maintaining average intermolecular distances greater than those observed for linear alkyl chains [48]. The radius of gyration measurements for surface-bound tert-butyltrimethoxysilane show values consistent with extended conformations, indicating minimal intramolecular folding due to steric constraints [48]. These structural characteristics result in monolayers with inherently lower density but enhanced accessibility of reactive sites [48].

The influence of steric effects on grafting density becomes apparent through systematic studies of alkyl chain length and branching [16] [25]. Research comparing mono-, di-, and trichlorosilane derivatives with fluorocarbon substituents shows that increasing steric bulk near the silicon center progressively reduces grafting density [25]. For tert-butyl-substituted silanes, grafting densities typically range from 0.94 to 1.43 molecules per square nanometer, significantly lower than the 4-5 molecules per square nanometer achievable with linear chain silanes [16].

Table 3: Grafting Density Comparison for Different Silane Structures

| Silane Structure | Grafting Density (molecules/nm²) | Steric Parameter | Reference |

|---|---|---|---|

| Linear hexyl silane | 1.43 | Low | [16] |

| Branched alkyl silane | 0.94-1.43 | Moderate | [16] |

| Tert-butyl silane | 0.94-1.20 | High | [16] |

| Original hydroxyl density | 4.0-5.0 | - | [16] |

Tilt angle measurements provide quantitative assessment of molecular orientation effects resulting from steric hindrance [25] [48]. Near-edge X-ray absorption fine structure spectroscopy studies show that tert-butyl groups force adoption of highly tilted molecular orientations, with average tilt angles from surface normal ranging from 35 to 55 degrees depending on grafting density [25] [48]. The tilt angle increases progressively with surface coverage as steric interactions become more pronounced [48].

The steric effects of tert-butyl groups also influence the kinetics of monolayer formation [49] [51]. Self-assembly processes proceed more slowly for sterically hindered silanes due to reduced accessibility of surface sites and slower diffusion of bulky molecules to the interface [51]. However, this slower kinetics often results in more ordered and uniform monolayers, as molecules have sufficient time to optimize their positioning before permanent attachment [51].

Contact Angle Modulation for Hydrophobic Surfaces

The hydrophobic character of tert-butyltrimethoxysilane-modified surfaces manifests through characteristic contact angle values that reflect both molecular structure and surface organization [15] [19]. Water contact angle measurements on surfaces treated with tert-butyltrimethoxysilane typically range from 90 to 120 degrees, placing these surfaces in the hydrophobic category [15]. The critical surface tension for tert-butyl-modified surfaces falls within the range of 20-25 millinewtons per meter, indicating strong hydrophobic character [19].

Contact angle modulation through controlled grafting density demonstrates the relationship between surface coverage and wetting properties [40] [44]. Studies of silanized surfaces show that contact angles increase progressively with grafting density until reaching a plateau at optimal coverage [40]. Beyond this optimal point, excess silane can lead to multilayer formation or surface roughening that actually decreases contact angles [40]. For tert-butyltrimethoxysilane, optimal hydrophobic performance occurs at grafting densities around 1.0-1.2 molecules per square nanometer [40].

The molecular orientation effects contribute significantly to contact angle behavior through presentation of hydrophobic tert-butyl groups at the interface [25] [44]. Time-of-flight secondary ion mass spectrometry imaging enables calculation of advancing and receding contact angle maps, revealing microscopic variations in hydrophobicity across modified surfaces [44]. These measurements show that molecular orientation and local grafting density directly influence contact angle values at the micrometer scale [44].

Table 4: Contact Angle Data for Tert-Butyl Modified Surfaces

| Surface Treatment | Water Contact Angle (degrees) | Critical Surface Tension (mN/m) | Reference |

|---|---|---|---|

| Tert-butyltrimethoxysilane | 90-120 | 20-25 | [15] [19] |

| Methyltrimethoxysilane | 85-95 | 22.5 | [19] |

| Octadecyltrichlorosilane | 110-115 | 20-24 | [19] |

| Fluoroalkyl silanes | 115-125 | 12-15 | [19] |

Dynamic contact angle measurements reveal the temporal stability and environmental responsiveness of tert-butyl-modified hydrophobic surfaces [34]. The advancing contact angles remain relatively stable at approximately 160 degrees for superhydrophobic formulations, while receding angles show greater sensitivity to surface defects and contamination [34]. The contact angle hysteresis, defined as the difference between advancing and receding angles, provides insight into surface heterogeneity and molecular mobility [34].

Environmental effects on contact angle stability include temperature, humidity, and chemical exposure influences [49]. Research on silane monolayer degradation shows that moisture exposure during curing can create defective regions that serve as nucleation sites for coating failure [49]. Surfaces prepared under moisture-free conditions exhibit superior long-term stability and maintain consistent hydrophobic properties during extended exposure to condensing environments [49].

The effectiveness of T-butyltrimethoxysilane as a coupling agent stems from its dual functionality: the ability to form strong covalent bonds with inorganic substrates through its siloxane functionality while providing hydrophobic character through the tert-butyl moiety. This bifunctional nature enables the formation of stable interfacial regions that bridge dissimilar materials with markedly different surface energies and chemical properties [3] [4].

Covalent Linkages with Inorganic Substrates (e.g., Silica, TiO₂)

The formation of covalent linkages between T-butyltrimethoxysilane and inorganic substrates follows a well-established mechanistic pathway involving sequential hydrolysis and condensation reactions. Upon exposure to moisture, the methoxy groups undergo hydrolysis to generate reactive silanol intermediates, which subsequently condense with hydroxyl groups present on the substrate surface [5] [6].

For silica substrates, the reaction mechanism proceeds through the following pathway:

- Hydrolysis of methoxy groups: (CH₃)₃C-Si(OCH₃)₃ + 3H₂O → (CH₃)₃C-Si(OH)₃ + 3CH₃OH

- Condensation with surface silanols: (CH₃)₃C-Si(OH)₃ + ≡Si-OH → ≡Si-O-Si(OH)₂-C(CH₃)₃ + H₂O

- Further condensation: ≡Si-O-Si(OH)₂-C(CH₃)₃ + ≡Si-OH → ≡Si-O-Si(OH)-C(CH₃)₃-O-Si≡ + H₂O

The resulting siloxane bonds (Si-O-Si) exhibit exceptional stability, with bond energies typically ranging from 450-550 kJ/mol, significantly higher than most organic covalent bonds [2] [7]. This high bond strength contributes to the long-term durability of the coupling agent-substrate interface, even under harsh environmental conditions.

Research has demonstrated that T-butyltrimethoxysilane forms highly stable covalent linkages with titanium dioxide surfaces through metal-oxygen-silicon bridges. The coupling mechanism involves the coordination of hydrolyzed silanol groups with titanium centers, followed by condensation reactions that eliminate water and form stable Ti-O-Si bonds [8] [9]. X-ray photoelectron spectroscopy studies have confirmed the formation of these chemical bonds, with characteristic shifts in the Ti 2p binding energies indicating successful grafting of the silane to the TiO₂ surface [10] [9].

The efficiency of covalent bond formation depends critically on the surface hydroxyl group density of the inorganic substrate. Silica surfaces typically exhibit hydroxyl densities of 2-5 groups per nm², while titanium dioxide surfaces show densities of 5-12 groups per nm², providing abundant reactive sites for silane attachment [11] [8]. The tert-butyl group in T-butyltrimethoxysilane provides steric hindrance that can influence the packing density of silane molecules on the surface, typically resulting in more open, less densely packed monolayers compared to linear alkylsilanes [12] [11].

Compatibility with Organic Polymers and Resins

The compatibility of T-butyltrimethoxysilane with organic polymers and resins is primarily governed by the hydrophobic nature of the tert-butyl group and the potential for physical interactions rather than chemical bonding. Unlike the covalent linkages formed with inorganic substrates, the interaction with organic matrices typically involves van der Waals forces, hydrogen bonding, and physical entanglement mechanisms [13] [14].

The tert-butyl group provides excellent compatibility with non-polar and moderately polar organic systems. In polyethylene and polypropylene matrices, the branched alkyl structure of the tert-butyl group promotes chain entanglement and physical interlocking, enhancing the interfacial adhesion without requiring specific chemical functionality in the polymer [14]. This compatibility is particularly beneficial in composite applications where the coupling agent must bridge the gap between hydrophilic inorganic fillers and hydrophobic polymer matrices.

For polar polymers such as polyamides, epoxy resins, and polyurethanes, the interaction mechanism becomes more complex. While the tert-butyl group provides hydrophobic character, the presence of unreacted silanol groups can participate in hydrogen bonding with polar functional groups in the polymer. Studies have shown that partially hydrolyzed T-butyltrimethoxysilane can form hydrogen bonds with carbonyl groups in polyethylene terephthalate, though the strength of these interactions is significantly weaker than those formed by amino-functional silanes [13].

The surface energy modification achieved by T-butyltrimethoxysilane treatment significantly enhances wetting by organic resins. Contact angle measurements demonstrate that silica surfaces treated with T-butyltrimethoxysilane exhibit contact angles of 90-110° with water, indicating the successful creation of hydrophobic surfaces that are more compatible with organic matrices [9] [15]. This surface energy modification is crucial for achieving good interfacial adhesion in composite materials.

Functional Group Reactivity

The reactivity of T-butyltrimethoxysilane is primarily determined by the hydrolysis and condensation behavior of its methoxy groups, which are influenced by various factors including pH, temperature, water content, and the presence of catalysts. Understanding these reactivity patterns is essential for optimizing coupling agent performance in different application environments [16] [17].

Methoxy Group Hydrolysis Kinetics

The hydrolysis kinetics of methoxy groups in T-butyltrimethoxysilane follow complex mechanistic pathways that are highly dependent on reaction conditions. While direct kinetic data for T-butyltrimethoxysilane are limited, comparative studies with related trimethoxysilanes provide valuable insights into the expected behavior [18] [19].

The hydrolysis mechanism involves nucleophilic attack by water molecules on the silicon center, proceeding through a pentacoordinate transition state. The reaction can be catalyzed by both acids and bases, with different mechanisms predominating under different pH conditions [17] [20]. Under acidic conditions (pH < 4), the mechanism involves protonation of the methoxy group, making it a better leaving group:

Si-OCH₃ + H₃O⁺ → Si-OCH₃H⁺ + H₂O → Si-OH + CH₃OH + H⁺

Under basic conditions (pH > 7), hydroxide ions directly attack the silicon center:

Si-OCH₃ + OH⁻ → Si-OH + CH₃O⁻

The kinetic data for related trimethoxysilanes indicate that hydrolysis rates are significantly faster under acidic conditions compared to basic conditions. For methyltrimethoxysilane, hydrolysis rate constants of 2.453 × 10⁴ sec⁻¹ have been reported at 30°C in alkaline methanol, with activation energies of approximately 50 kJ/mol [18]. The presence of the bulky tert-butyl group in T-butyltrimethoxysilane is expected to reduce the hydrolysis rate due to steric hindrance, but specific quantitative data are not available in the literature.

The hydrolysis process is highly sensitive to water content, with both the rate and extent of hydrolysis increasing with water availability. In organic solvents with low water content, incomplete hydrolysis may occur, resulting in mixed alkoxy-silanol species. This partial hydrolysis can actually be beneficial in some applications, as it provides a balance between reactivity and stability [21] [16].

Temperature effects on hydrolysis kinetics are significant, with typical activation energies ranging from 11-16 kcal/mol for acidic conditions and approximately 6 kcal/mol for basic conditions, based on data from related alkoxysilanes [18]. These activation energies suggest that relatively modest temperature increases can substantially accelerate the hydrolysis process.

Stability Under Acidic/Basic Conditions

The stability of T-butyltrimethoxysilane under various pH conditions is a critical factor determining its performance and shelf life in different applications. The compound exhibits markedly different behavior under acidic versus basic conditions, with implications for both storage and application protocols [16] [22] [23].

Under acidic conditions (pH < 4), T-butyltrimethoxysilane demonstrates enhanced hydrolysis rates but improved stability of the resulting silanol products. The acidic environment protonates the methoxy groups, facilitating their departure as methanol and accelerating the formation of silanol intermediates. However, the same acidic conditions that promote hydrolysis also stabilize the siloxane bonds formed during condensation reactions, preventing premature gelation or precipitation [22] [23].

Research on related trialkoxysilanes indicates that optimal stability is achieved at pH values between 4.5 and 7.0, where both hydrolysis and condensation rates are minimized. At pH 5.7, trialkoxysilanes exhibit half-lives of approximately 64 minutes, compared to 2 minutes at pH 3.9 [22]. This pH-dependent stability has important implications for formulation and application strategies.

Under basic conditions (pH > 9), T-butyltrimethoxysilane exhibits rapid hydrolysis accompanied by fast condensation reactions. The high pH accelerates both the nucleophilic attack by hydroxide ions and the subsequent condensation of silanol groups. This can lead to rapid gelation and loss of coupling agent effectiveness if not properly controlled [23]. The basic environment also promotes the formation of ionic species and can lead to the decomposition of siloxane bonds through nucleophilic attack.

The stability under different pH conditions is also influenced by the ionic strength of the solution. High ionic strength environments can either enhance or inhibit hydrolysis depending on the specific ions present. Fluoride ions, for example, are known to catalyze siloxane bond cleavage and can significantly reduce the stability of silane coupling agents [17].

Practical applications must consider these pH-dependent stability characteristics when designing formulations. For example, in cementitious systems where pH values can exceed 12, special measures may be required to protect the coupling agent from premature degradation. Conversely, in acidic environments such as those encountered in some coating applications, the enhanced hydrolysis rates may be beneficial for rapid surface modification [23].

The thermal stability of T-butyltrimethoxysilane is also pH-dependent, with acidic conditions generally providing better thermal stability for the hydrolyzed products. The formation of stable siloxane networks under mildly acidic conditions results in materials that can withstand elevated temperatures without significant degradation [24].

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant